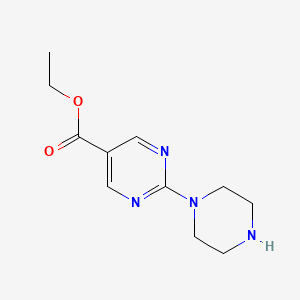

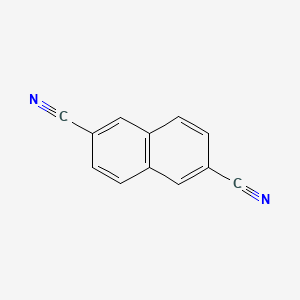

![molecular formula C9H8N2O2 B1600305 Methyl imidazo[1,5-a]pyridine-8-carboxylate CAS No. 151509-02-3](/img/structure/B1600305.png)

Methyl imidazo[1,5-a]pyridine-8-carboxylate

Overview

Description

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a chemical compound that is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 176.17 .

Synthesis Analysis

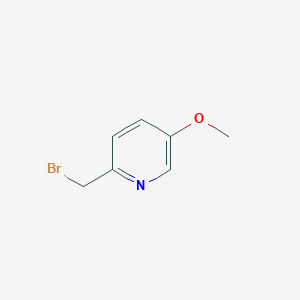

The synthesis of imidazo[1,5-a]pyridine, which includes “this compound”, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

Imidazo[1,5-a]pyridine, including “this compound”, can undergo a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

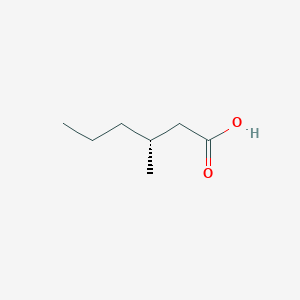

Research has been conducted on the synthesis and chemical properties of imidazo[1,5-a]pyridine derivatives. For instance, a one-pot synthesis approach starting from carboxylic acid and 2-methylaminopyridines has been developed, allowing the introduction of various substituents at the 1- and 3-positions. This method uses propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux, showcasing the compound's versatility in chemical synthesis (Crawforth & Paoletti, 2009).

Pharmaceutical Applications

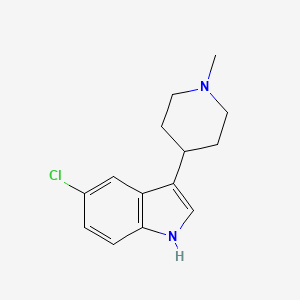

Imidazo[1,5-a]pyridine derivatives have shown promise in various pharmacological areas. A novel class of antiulcer agents has been described, exhibiting gastric antisecretory and cytoprotective properties without being histamine (H2) receptor antagonists or prostaglandin analogues. The mechanism may involve inhibition of the H+/K+-ATPase enzyme, indicating a potential new therapeutic pathway for ulcer treatment (Kaminski et al., 1985).

N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes, important in catalysis and synthetic chemistry. Research has led to the synthesis and characterization of Rh(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes, highlighting its utility in creating complex chemical structures (Alcarazo et al., 2005).

Antimicrobial Activity

Imidazo[1,5-a]pyridine-8-carboxamides have been identified as novel antimycobacterial leads through whole-cell screening against Mycobacterium tuberculosis. This class of inhibitors demonstrates selectivity for Mycobacterium tuberculosis with no activity against either gram-positive or gram-negative pathogens, suggesting a focused application in combating tuberculosis (Ramachandran et al., 2013).

Mechanism of Action

Target of Action

Methyl imidazo[1,5-a]pyridine-8-carboxylate is a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

It is known that the imidazo[1,5-a]pyridine ring structure can interact with biological molecules , which suggests that this compound may exert its effects through interactions with specific proteins or enzymes.

Biochemical Pathways

For example, some imidazo[1,2-a]pyridines have been shown to inhibit IKK-ε and TBK1, which activate the NF-kappaB pathway .

Result of Action

Compounds with similar structures have been shown to have various effects, such as inducing apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of a carboxylate group in the compound may enhance its solubility in aqueous solutions . This could potentially influence the compound’s bioavailability and efficacy.

Safety and Hazards

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The synthesis of imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, continues to be a subject of intense research . Future directions may include the development of new synthetic methodologies and the exploration of its potential applications in agrochemicals and pharmaceuticals .

properties

IUPAC Name |

methyl imidazo[1,5-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-11-6-10-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAGTFJLGJGKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438851 | |

| Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151509-02-3 | |

| Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

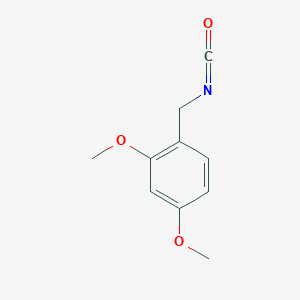

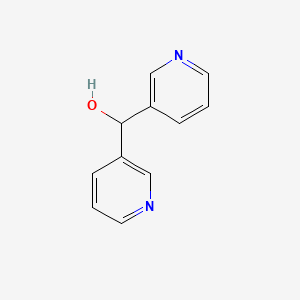

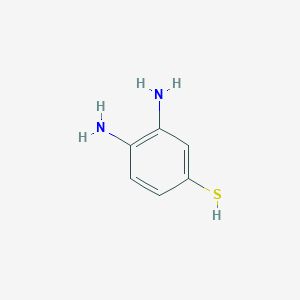

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)